molecular formula C17H12BrNO3S B4756146 5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4756146
M. Wt: 390.3 g/mol
InChI Key: GVGIFGHLXFMKSR-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione, commonly known as BBMT, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. BBMT belongs to the family of thiazolidinediones, which are known for their anti-inflammatory and anti-diabetic properties.

Scientific Research Applications

BBMT has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. BBMT has been tested in vitro and in vivo for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. In addition, BBMT has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. BBMT has also been tested for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The exact mechanism of action of BBMT is not fully understood. However, it is believed that BBMT exerts its anti-inflammatory and anti-diabetic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and glucose metabolism. BBMT has also been shown to activate AMPK, a protein kinase that plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BBMT has been shown to have several biochemical and physiological effects. In animal models of inflammation, BBMT has been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative stress. BBMT has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, BBMT has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of BBMT is its low toxicity and high solubility, which make it suitable for in vitro and in vivo experiments. BBMT is also stable under physiological conditions, which makes it suitable for use in animal models. However, one of the limitations of BBMT is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of BBMT. One area of research is the development of more efficient synthesis methods to improve the yield and purity of BBMT. Another area of research is the investigation of the potential of BBMT as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new formulations of BBMT with improved bioavailability may enhance its effectiveness in vivo. Finally, further studies are needed to fully understand the mechanism of action of BBMT and its potential as a therapeutic agent.

properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-22-14-8-3-2-7-13(14)19-16(20)15(23-17(19)21)10-11-5-4-6-12(18)9-11/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGIFGHLXFMKSR-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

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